2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone
Description
2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone is a functionalized cyclohex-2-enone derivative characterized by a conjugated enone system (C=O and C=C at positions 1 and 2, respectively) with a hydroxy group at position 2 and a 4-methoxyphenyl substituent at position 3 (Figure 1). Its molecular formula is $ \text{C}{13}\text{H}{14}\text{O}_3 $, with a molecular weight of 220.26 g/mol . The para-methoxy group on the aromatic ring contributes electron-donating effects, which may stabilize the enone system and influence reactivity.
Properties
CAS No. |
70871-47-5 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h5-8,15H,2-4H2,1H3 |
InChI Key |
YZZPXYHBAFESSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)CCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-methoxy-phenyl)-cyclohex-2-enone.
Reduction: Formation of 2-hydroxy-3-(4-methoxy-phenyl)-cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Hydroxy-2-(4-methoxyphenyl)-cyclohexanone
- Structure : A positional isomer with both hydroxy and 4-methoxyphenyl groups at position 2.
- Key Differences: The absence of a conjugated enone system (cyclohexanone vs. cyclohex-2-enone) reduces planarity and alters electronic properties. This likely diminishes reactivity in Diels-Alder or Michael addition reactions compared to the target compound .
- Molecular Weight : 220.26 g/mol (same as target due to identical formula).
Diisopropyl 3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-oxocyclohex-3-ene-1,1-dicarboxylate
- Structure: Cyclohex-3-enone core with ethenyl-linked 3,4-dimethoxyphenyl and dicarboxylate groups.
Functional Group Variations
5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone
- Structure: Cyclohex-2-enone with hydroxymethyl groups at position 5 and a methyl group at position 3.
- Key Differences :
- Polar hydroxymethyl groups increase solubility in aqueous media compared to the hydrophobic 4-methoxyphenyl group in the target.
- Methyl at position 3 introduces steric hindrance absent in the target’s aromatic substituent.
- Applications : Used in vitamin E synthesis; the target’s aromatic group may favor electrophilic substitution reactions over aliphatic modifications .
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one
- Structure: Cyclohexanone with ethylamino and 3-methoxyphenyl groups at position 2.
- Key Differences: The ethylamino group introduces basicity and hydrogen-bonding capability, unlike the target’s hydroxy group. Meta-methoxy substitution reduces electron-donating resonance effects compared to the target’s para-substituted phenyl .
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone | Cyclohex-2-enone | 2-OH, 3-(4-MeO-Ph) | 220.26 | Conjugated enone, lipophilic |
| 2-Hydroxy-2-(4-methoxyphenyl)-cyclohexanone | Cyclohexanone | 2-OH, 2-(4-MeO-Ph) | 220.26 | Non-conjugated, reduced reactivity |
| Diisopropyl 3-[(E)-2-(3,4-diMeO-Ph)ethenyl]-5-oxocyclohex-3-ene-1,1-dicarboxylate | Cyclohex-3-enone | 3-ethenyl-3,4-diMeO-Ph, 1,1-dicarboxylate | 428.44 | Antibacterial, limited conjugation |
| 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone | Cyclohex-2-enone | 5-(CH2OH)2, 3-CH3 | 184.19 | High polarity, vitamin E precursor |
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